molecular formula C32H45ClN2O2Pd B13780348 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one

Cat. No.: B13780348
M. Wt: 631.6 g/mol
InChI Key: NYXUTVXFJJFNHY-MECAPONASA-M
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Description

The compound 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one is a complex organometallic compound. It is known for its applications in catalysis, particularly in organic synthesis. The compound features a palladium center coordinated with an imidazolium ligand and a hydroxypent-en-one moiety, making it a versatile catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Scientific Research Applications

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one: has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one lies in its combination of ligands, which provide both stability and reactivity. This makes it a highly effective catalyst in various organic transformations, distinguishing it from other similar compounds .

Properties

Molecular Formula

C32H45ClN2O2Pd

Molecular Weight

631.6 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C27H37N2.C5H8O2.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4(6)3-5(2)7;;/h9-21H,1-8H3;3,6H,1-2H3;1H;/q-1;;;+2/p-1/b;4-3-;;

InChI Key

NYXUTVXFJJFNHY-MECAPONASA-M

Isomeric SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C/C(=C/C(=O)C)/O.Cl[Pd+]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.CC(=CC(=O)C)O.Cl[Pd+]

Origin of Product

United States

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